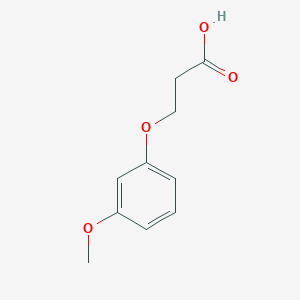

3-(3-Methoxyphenoxy)propionic Acid

Description

The exact mass of the compound 3-(3-Methoxyphenoxy)propionic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Methoxyphenoxy)propionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)propionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUZDBNDYMNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409550 | |

| Record name | 3-(3-Methoxyphenoxy)propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49855-03-0 | |

| Record name | 3-(3-Methoxyphenoxy)propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHOXYPHENOXY)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propionic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Methoxyphenoxy)propionic acid, a molecule of interest for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

3-(3-Methoxyphenoxy)propionic acid is an aromatic carboxylic acid derivative. Its structure, featuring a methoxyphenoxy group linked to a propionic acid moiety, provides a scaffold with potential for diverse chemical modifications and biological interactions.

Table 1: Core Identifiers and Physicochemical Properties of 3-(3-Methoxyphenoxy)propionic Acid

| Property | Value | Source(s) |

| CAS Number | 49855-03-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| IUPAC Name | 3-(3-methoxyphenoxy)propanoic acid | [2] |

| Melting Point | 81-85 °C | |

| Appearance | White to light yellow or light orange powder/crystal | |

| Solubility | Soluble in Methanol | |

| Predicted Mass Spec | [M+H]⁺: 197.08084, [M+Na]⁺: 219.06278, [M-H]⁻: 195.06628 | [3] |

Synthesis and Purification: A Practical Approach

Proposed Synthesis Workflow

The synthesis of 3-(3-Methoxyphenoxy)propionic acid can be logically approached by the reaction of 3-methoxyphenol with a 3-halopropionic acid ester, followed by hydrolysis of the resulting ester. The choice of a 3-halopropionic acid ester over the free acid is strategic to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.

Caption: Proposed two-step synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate

-

To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(3-Methoxyphenoxy)propionic acid

-

Dissolve the purified ethyl 3-(3-methoxyphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

The precipitated product, 3-(3-Methoxyphenoxy)propionic acid, can be collected by filtration.

Purification

The crude product can be purified by recrystallization. Based on its solubility, a solvent system such as ethanol/water or methanol/water is likely to be effective. The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form pure crystals.

Structural Characterization

Accurate characterization of the final product is crucial for its use in research and development. Standard analytical techniques should be employed to confirm the structure and purity. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons (a singlet around 3.8 ppm), and the two methylene groups of the propionic acid chain (two triplets).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the two methylene carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, C-H stretching bands for the aromatic and aliphatic protons, a strong C=O stretching band for the carbonyl group, and C-O stretching bands for the ether and methoxy groups.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 3-(3-Methoxyphenoxy)propionic acid offers several avenues for further chemical modification. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships. The aromatic ring can also be a site for further functionalization, such as nitration or halogenation, to modulate the electronic and steric properties of the molecule.

While there is a lack of direct biological data for 3-(3-Methoxyphenoxy)propionic acid, its structural isomers, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have been shown to possess interesting biological activities. HMPA, a metabolite of dietary polyphenols, has demonstrated antioxidant properties and has been studied for its effects on muscle function and oxidative stress[4][5][6]. The structural similarity suggests that 3-(3-Methoxyphenoxy)propionic acid could be a valuable tool for probing the biological effects of this class of compounds and may serve as a starting point for the design of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic agents, is also noteworthy[7].

Safety and Handling

3-(3-Methoxyphenoxy)propionic acid is classified as a skin and eye irritant[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

3-(3-Methoxyphenoxy)propionic acid is a versatile building block with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into its potential for further research. As with any chemical compound, researchers should verify its properties and purity using appropriate analytical techniques before use in their experiments.

References

-

Angene International Limited. (n.d.). 3-(3-Methoxyphenoxy)propanoic acid. Retrieved January 30, 2026, from [Link]

-

Chang, C.-S., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(2), 193. [Link]

-

PubChem. (n.d.). 3-(3-methoxyphenoxy)propionic acid. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2008). 3-(4-Methoxybenzoyl)propionic acid. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3-(m-Methoxyphenyl)propionic acid. Retrieved January 30, 2026, from [Link]

-

NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved January 30, 2026, from [Link]

-

3ASenrise. (n.d.). 3-(3-methoxyphenoxy)propanoic acid, 97+%. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3-(3-Phenoxyphenyl)propionic acid. Retrieved January 30, 2026, from [Link]

-

MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). Crystals of 3-hydroxypropionate and process of recovering 3-hydroxypropionic acid.

- Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

-

PubMed Central. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.

-

ResearchGate. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxypropionic acid. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2008). 3-(4-Methoxybenzoyl)propionic acid. Retrieved January 30, 2026, from [Link]

-

YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved January 30, 2026, from [Link]

Sources

- 1. 49855-03-0|3-(3-Methoxyphenoxy)propionic Acid|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 3-(3-methoxyphenoxy)propionic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

3-(3-Methoxyphenoxy)propionic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-(3-Methoxyphenoxy)propionic acid is a valuable carboxylic acid derivative featuring an ether linkage. Its structure makes it a significant building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization. We will explore two robust and widely applicable methods: the Williamson ether synthesis and the Michael addition. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule's synthesis.

Retrosynthetic Analysis and Strategic Planning

Before delving into specific protocols, a retrosynthetic analysis allows us to identify the most logical bond disconnections and, consequently, the most practical starting materials. For 3-(3-methoxyphenoxy)propionic acid, two primary disconnections are evident at the ether linkage, suggesting two distinct synthetic strategies.

Caption: Retrosynthetic analysis of 3-(3-methoxyphenoxy)propionic acid.

This analysis reveals that both pathways utilize 3-methoxyphenol as a key starting material, differing in the choice of the three-carbon chain precursor.

Pathway I: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. It proceeds via an SN2 mechanism, where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[2][3]

Mechanism and Rationale

The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-methoxyphenol with a suitable base to form the more nucleophilic 3-methoxyphenoxide anion. This anion then attacks the electrophilic carbon atom bearing the halogen in 3-bromopropionic acid. To facilitate the reaction and ensure the carboxylate group does not interfere, the reaction is typically performed under basic conditions which keep the carboxylic acid deprotonated as a carboxylate salt.

Key Experimental Choices:

-

Base: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is required to quantitatively deprotonate the phenol (pKa ~10). The base also ensures the propionic acid starting material (pKa ~4-5) is converted to its carboxylate salt, preventing it from protonating the phenoxide.[4]

-

Substrate: A primary alkyl halide, such as 3-bromopropionic acid, is ideal for this SN2 reaction. Secondary or tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[2][5]

-

Solvent: A polar solvent is generally used to dissolve the ionic intermediates. Water can be used, as demonstrated in similar preparations.[4] The use of a phase-transfer catalyst can be employed to facilitate the reaction between an aqueous phase containing the phenoxide and an organic phase.[6]

Detailed Experimental Protocol

Materials:

-

3-Methoxyphenol

-

3-Bromopropionic acid[7]

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.0 g of KOH in 8 mL of water.[4] To this solution, add 2.0 g of 3-methoxyphenol. Swirl the mixture until a clear, homogeneous solution of potassium 3-methoxyphenoxide is formed.

-

Carboxylate Formation: In a separate beaker, prepare a solution of 3-bromopropionic acid (2.48 g) and potassium hydroxide (1.8 g) in 10 mL of water. This converts the acid to its potassium salt.

-

Reaction: Add the potassium 3-bromopropionate solution to the flask containing the phenoxide. Add a few boiling chips and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After cooling to room temperature, transfer the reaction mixture to a beaker and carefully acidify with concentrated HCl until the pH is approximately 1-2. This step protonates the carboxylate to form the final carboxylic acid product, which will likely precipitate as a solid or oil.[6]

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product three times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is obtained as a solid or viscous oil.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure 3-(3-methoxyphenoxy)propionic acid.

Workflow Diagram

Caption: Workflow for Williamson ether synthesis.

Pathway II: The Michael Addition

The Michael addition (or Michael reaction) is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] In this context, 3-methoxyphenol serves as the nucleophile and acrylic acid is the Michael acceptor.

Mechanism and Rationale

Under basic conditions, 3-methoxyphenol is deprotonated to the phenoxide. This soft nucleophile then adds to the β-carbon of the electron-deficient alkene in acrylic acid. The resulting enolate intermediate is then protonated during workup to yield the final product.

Key Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a base to generate the phenoxide nucleophile.[9]

-

Michael Acceptor: Acrylic acid or its esters (e.g., methyl acrylate) can be used. If an ester is used, a final hydrolysis step is required to obtain the carboxylic acid.

-

Polymerization Inhibition: Acrylic acid and its derivatives are prone to polymerization. It is crucial to include a radical inhibitor, such as 4-methoxyphenol (MeHQ), in the reaction mixture to prevent this unwanted side reaction.[10]

-

Temperature: The reaction is often heated to increase the rate, but excessive heat can promote polymerization. The temperature must be carefully controlled.

Detailed Experimental Protocol

Materials:

-

3-Methoxyphenol

-

Acrylic Acid

-

Sodium Hydroxide (NaOH)

-

4-Methoxyphenol (MeHQ, as inhibitor)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Setup: In a round-bottom flask, combine 3-methoxyphenol (2.0 g), acrylic acid (1.2 g), a catalytic amount of NaOH (0.1 g), and a small amount of MeHQ inhibitor (20 mg).

-

Reaction: Heat the mixture with stirring to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

-

Workup - Dilution and Basification: Cool the reaction mixture. Dilute with water (20 mL) and add a 10% NaOH solution until the pH is ~10-11. This ensures both the product and any unreacted starting materials are dissolved as their sodium salts.

-

Wash: Wash the basic aqueous solution with a nonpolar solvent like hexanes to remove the MeHQ inhibitor.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 1-2. The product should precipitate.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by recrystallization as described in the Williamson synthesis protocol.

Workflow Diagram

Caption: Workflow for Michael addition synthesis.

Purification and Characterization

Independent of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification

Recrystallization is the most common method for purifying the solid product. The acid-base extraction performed during the workup is a highly effective initial purification step, removing non-acidic impurities.[6]

Characterization Data

The following table summarizes the expected data from standard analytical techniques for the final product, 3-(3-methoxyphenoxy)propionic acid (C₁₀H₁₂O₄, Molecular Weight: 196.20 g/mol ).[11]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~10-12 (s, 1H, -COOH), ~6.7-7.2 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~3.8 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂-COOH). Chemical shifts are approximate and depend on the solvent.[12][13] |

| ¹³C NMR | δ (ppm): ~175 (-COOH), ~160 (Ar C-O), ~158 (Ar C-OCH₃), ~130 (Ar C-H), ~108 (Ar C-H), ~102 (Ar C-H), ~65 (-O-CH₂-), ~55 (-OCH₃), ~34 (-CH₂-COOH). |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1250 & ~1050 (C-O ether stretch). |

| Mass Spec (MS) | [M]+: m/z = 196.07. |

Conclusion

Both the Williamson ether synthesis and the Michael addition represent viable and robust pathways for the synthesis of 3-(3-methoxyphenoxy)propionic acid. The Williamson method is often favored for its reliability and high yields when using a primary alkyl halide. The Michael addition provides an alternative route, though careful control is needed to prevent the polymerization of the acrylic acid starting material. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. In both cases, a standard acid-base workup followed by recrystallization provides a straightforward procedure for isolating a high-purity final product.

References

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(3-methylsulfonylamino-4-phenoxyphenoxy)propionic acid. Available from: [Link]

-

ResearchGate. Synthesis routes for 3-hydroxypropionic acid from renewable sources.... Available from: [Link]

-

J-STAGE. SYNTHESIS 0F 3-(P-CARBOXYPHENOXY) PROPIONIC. Available from: [Link]

-

Arkivoc. Unexpected course of a Williamson ether synthesis. Available from: [Link]

-

PrepChem.com. Preparation of 3-methoxyphenol. Available from: [Link]

- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

ResearchGate. 3-(4-Methoxybenzoyl)propionic acid. Available from: [Link]

-

The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]

-

PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Available from: [Link]

-

NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Williamson Ether Synthesis Experiment. Experiment 06 Williamson Ether Synthesis. Available from: [Link]

-

PubChem. 3-(m-Methoxyphenyl)propionic acid. Available from: [Link]

- Google Patents. EP0165529A1 - Process for producing phenyl methacrylate or acrylate.

- Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone.

-

ResearchGate. Proposed reaction mechanism of 3-bromopropionic acid with viscose fabric. Available from: [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

- Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.

-

RSC Publishing. The Preparation and Properties of Some p-(2 - and 4-Aroylphenoxy)pro~ionic Acids. Available from: [Link]

-

ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. Available from: [Link]

-

Wikipedia. Michael addition reaction. Available from: [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

-

ADICHEMISTRY. MICHAEL ADDITION REACTION. Available from: [Link]

-

PubMed. Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy. Available from: [Link]

- Google Patents. CN105418421A - Synthesizing method for 3-methoxyacrylate.

-

MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-Methoxyphenoxy)propionic acid CAS number 49855-03-0

CAS Number: 49855-03-0 Chemical Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol [1]

Executive Summary

3-(3-Methoxyphenoxy)propionic acid is a specialized phenoxyalkanoic acid derivative serving as a critical building block in medicinal chemistry and agrochemical synthesis. Structurally characterized by a meta-substituted methoxy group on a phenolic ring linked to a propionic acid tail, this compound represents a strategic scaffold for Structure-Activity Relationship (SAR) studies involving metabolic modulators (PPAR agonists) and taste receptor ligands (TAS1R2/TAS1R3 inhibitors).

Unlike its para-substituted isomer (the active moiety of Lactisole), the meta-substitution pattern of CAS 49855-03-0 alters its electronic and steric interaction with biological targets, making it an invaluable tool for probing receptor binding pockets and optimizing pharmacokinetic profiles.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3-(3-methoxyphenoxy)propanoic acid |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 81–83 °C |

| pKa (Predicted) | ~4.21 (Carboxylic acid moiety) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water (acid form) |

| InChI Key | JKTUZDBNDYMNLO-UHFFFAOYSA-N |

Synthetic Methodology: The Michael Addition Route

While Williamson ether synthesis (using 3-bromopropionic acid) is possible, it often suffers from elimination side-reactions yielding acrylic acid. The industry-preferred route for high-purity 3-phenoxypropionic acids is the base-catalyzed Michael addition of the phenol to an acrylate ester, followed by hydrolysis. This method ensures regiospecificity and higher yields.

Protocol: Synthesis from 3-Methoxyphenol

Phase A: Michael Addition (Ester Formation)

-

Reagents: 3-Methoxyphenol (1.0 eq), Methyl Acrylate (1.2 eq), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq) or Sodium Methoxide (cat.).

-

Solvent: Anhydrous Acetonitrile or neat (solvent-free conditions are possible).

-

Procedure:

-

Charge reaction vessel with 3-Methoxyphenol under inert atmosphere (

). -

Add catalytic base (Triton B).

-

Add Methyl Acrylate dropwise at 60–70 °C to control exotherm.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of phenol.

-

Workup: Evaporate excess acrylate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate to yield Methyl 3-(3-methoxyphenoxy)propionate.

-

Phase B: Hydrolysis (Acid Generation)

-

Reagents: Methyl ester intermediate, NaOH (2.0 eq, 10% aq solution), Methanol.

-

Procedure:

-

Dissolve the ester in MeOH. Add aqueous NaOH.[2]

-

Stir at ambient temperature for 2 hours (or mild heat 40 °C).

-

Acidification: Cool reaction mixture to 0 °C. Acidify to pH 2 with 1N HCl. The product will precipitate or oil out.

-

Isolation: Extract with DCM or EtOAc. Recrystallize from Hexane/EtOAc or Toluene to obtain pure acid.

-

Visualization: Synthetic Pathway

Figure 1: Two-step synthesis via Michael addition to ensure high yield and purity, avoiding elimination byproducts common in alkyl halide routes.

Analytical Quality Control

To validate the identity and purity of CAS 49855-03-0, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Parameter |

| 1H NMR (DMSO-d6) | δ 12.1 (s, 1H, -COOH)δ 7.1–6.5 (m, 4H, Aromatic)δ 4.15 (t, 2H, -O-CH₂-)δ 3.73 (s, 3H, -OCH₃)δ 2.68 (t, 2H, -CH₂-COOH) |

| HPLC Method | Column: C18 (4.6 x 150mm, 5µm)Mobile Phase: A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile (Gradient 10-90% B)Detection: UV @ 274 nm (Phenolic absorption) |

| Mass Spectrometry | ESI(-): [M-H]⁻ = 195.1 m/z |

Applications & Biological Relevance[2][3][8][9][10][11][12]

Structure-Activity Relationship (SAR) in Taste Modulation

CAS 49855-03-0 is a structural isomer of the commercial sweetness inhibitor Lactisole (Na salt of 2-(4-methoxyphenoxy)propionic acid).

-

Lactisole (Para/Alpha): Acts on the transmembrane domain of the TAS1R3 sweet taste receptor.

-

Target (Meta/Beta): The shift of the methoxy group to the meta position and the propionic acid attachment to the beta carbon (3-position) significantly alters the binding topology. This compound is used in SAR libraries to map the steric tolerance of the TAS1R3 binding pocket, often showing reduced potency but higher selectivity compared to the para isomer.

Metabolic Modulation (PPARs)

Phenoxyalkanoic acids are the pharmacophore scaffold for fibrates (e.g., Fenofibrate, Gemfibrozil), which act as PPARα agonists to lower triglycerides.

-

The 3-phenoxypropionic acid linker provides a more flexible tether compared to the rigid isobutyric acid group found in older fibrates.

-

Researchers utilize CAS 49855-03-0 to synthesize "soft drugs" or metabolic probes that undergo predictable beta-oxidation in vivo.

Visualization: Functional Scaffold Analysis

Figure 2: The compound serves as a divergent probe for both sensory biology and metabolic pharmacology.

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H319: Causes serious eye irritation.[3]

Protocol:

-

PPE: Wear nitrile gloves and safety goggles. Use a dust mask if handling powder form outside a fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can induce caking.

-

Spill: Sweep up and dispose of as hazardous organic waste. Do not flush down drains.[7]

References

-

ChemicalBook. (n.d.). 3-(3-Methoxyphenoxy)propionic acid Properties and Safety. Retrieved from

-

PubChem. (n.d.).[3] Compound Summary: Phenoxypropionic acid derivatives. National Library of Medicine. Retrieved from

-

Schiffman, S. S., et al. (1999).[8] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. (Contextual reference for phenoxy acid taste activity). Retrieved from

-

TCI Chemicals. (n.d.). Safety Data Sheet: 3-(3-Methoxyphenoxy)propionic Acid. Retrieved from

-

BLD Pharm. (n.d.). Product Specifications: CAS 49855-03-0.[1][9][10][11][12][13] Retrieved from

Sources

- 1. 49855-03-0|3-(3-Methoxyphenoxy)propionic Acid|BLD Pharm [bldpharm.com]

- 2. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 3. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.ca [fishersci.ca]

- 6. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 [thegoodscentscompany.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 3-(3-Methoxyphenoxy)propionic Acid - Lead Sciences [lead-sciences.com]

- 11. 49855-03-0 | 3-(3-methoxyphenoxy)propanoic acid [3asenrise.com]

- 12. 3-(3-METHOXYPHENOXY)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 13. 49855-03-0 | CAS DataBase [m.chemicalbook.com]

An In-Depth Technical Guide to 3-(3-Methoxyphenoxy)propionic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Methoxyphenoxy)propionic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its structural characteristics, physicochemical parameters, spectral data, synthesis, and reactivity, alongside essential safety and handling protocols.

Introduction and Significance

3-(3-Methoxyphenoxy)propionic acid, with the CAS number 49855-03-0, is a carboxylic acid derivative featuring a methoxyphenoxy moiety. Its unique structural combination of an ether linkage and a carboxylic acid functional group makes it a versatile building block in organic synthesis. This compound and its analogues are of interest in medicinal chemistry and materials science due to the potential for a variety of chemical modifications at the carboxylic acid group and the aromatic ring. Understanding its fundamental properties is crucial for its effective application in the synthesis of novel molecules with potential therapeutic or industrial value.

Molecular Structure and Identification

The molecular structure of 3-(3-Methoxyphenoxy)propionic acid is characterized by a propionic acid chain linked to a 3-methoxyphenol group via an ether bond.

Caption: Molecular Structure of 3-(3-Methoxyphenoxy)propionic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-(3-Methoxyphenoxy)propionic acid is presented in the table below. These parameters are essential for designing experimental conditions, predicting its behavior in different environments, and for quality control purposes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1] |

| CAS Number | 49855-03-0 | [1][3] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 81.0 to 85.0 °C | [1] |

| Boiling Point | 319.8 ± 17.0 °C (Predicted) | [3] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 4.21 ± 0.10 (Predicted) | N/A |

Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification and characterization of 3-(3-Methoxyphenoxy)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A strong absorption around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

-

Peaks in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ether and carboxylic acid groups.

-

Absorptions in the 1450-1600 cm⁻¹ range due to the C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The predicted monoisotopic mass is 196.07356 Da.[4]

Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

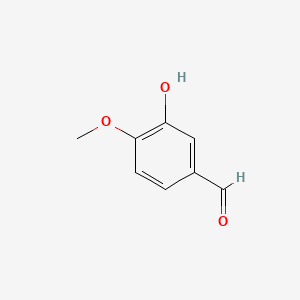

A common and effective method for the synthesis of 3-(3-Methoxyphenoxy)propionic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-methoxycinnamic acid.

Caption: General workflow for the synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Experimental Protocol: Hydrogenation of 3-Methoxycinnamic Acid

This protocol is a self-validating system where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Materials:

-

3-Methoxycinnamic acid

-

10% Palladium on charcoal (Pd/C) catalyst

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Celite (diatomaceous earth)

-

Hydrogen gas (H₂) balloon

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxycinnamic acid in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be catalytic, typically 5-10% by weight of the starting material.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible. This typically takes several hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate to ensure all the product is collected.

-

Isolation: Combine the filtrates and remove the solvents (methanol and ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required to achieve high purity.

Chemical Reactivity

The chemical reactivity of 3-(3-Methoxyphenoxy)propionic acid is dictated by its two primary functional groups: the carboxylic acid and the methoxy-substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding esters. This is a standard Fischer esterification reaction.

-

Amide Formation: Can be converted to amides by reaction with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents like EDC or HATU).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation can be achieved under specific circumstances to remove the carboxyl group.

Reactions of the Aromatic Ring

The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Therefore, the aromatic ring can undergo reactions such as:

-

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring, primarily at the ortho and para positions relative to the methoxy group.

-

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

-

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the aromatic ring, although the presence of the deactivating carboxylic acid group can make these reactions challenging.

Safety, Handling, and Disposal

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical.

Hazard Identification

3-(3-Methoxyphenoxy)propionic acid is classified with the following hazards:

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat should be worn at all times.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5] Keep in a dry place.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.

Conclusion

3-(3-Methoxyphenoxy)propionic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical modification. This guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors.

References

-

3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS - Loba Chemie. (2019-04-01). Available at: [Link]

-

Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides - ResearchGate. (2025-08-06). Available at: [Link]

-

3-(3-methoxyphenoxy)propionic acid (C10H12O4) - PubChemLite. Available at: [Link]

-

3-(4-Methoxybenzoyl)propionic acid - ResearchGate. Available at: [Link]

-

3-(3-Methoxyphenyl)propanoic acid - NIST WebBook. Available at: [Link]

-

Safety Data Sheet: Propionic acid - Carl ROTH. Available at: [Link]

-

3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336 - PubChem. Available at: [Link]

-

Set-up for batch experiments for the esterification reaction (without PV). - ResearchGate. Available at: [Link]

-

Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. Available at: [Link]

-

ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available at: [Link]

-

-

The Fischer Esterification. Available at: [Link]

-

-

Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available at: [Link]

-

(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025-12-25). Available at: [Link]

-

Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. Available at: [Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]

Sources

- 1. 3-(3-Methoxyphenoxy)propionic Acid | 49855-03-0 | TCI Deutschland GmbH [tcichemicals.com]

- 2. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 3. 3-(3-METHOXYPHENOXY)PROPIONIC ACID CAS#: 49855-03-0 [amp.chemicalbook.com]

- 4. PubChemLite - 3-(3-methoxyphenoxy)propionic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 5. lobachemie.com [lobachemie.com]

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 3-(3-Methoxyphenoxy)propionic Acid

Topic: Comprehensive Characterization & Solubility Profiling of 3-(3-Methoxyphenoxy)propionic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Formulation Scientists, and Process Chemists.

Executive Summary

This guide provides an in-depth technical analysis of 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0), a structural analog of the sweet-taste inhibitor Lactisole. While often confused with its carbon-linked isomer (3-(3-methoxyphenyl)propionic acid), this ether-linked compound exhibits distinct physicochemical behavior governed by the flexibility of the phenoxy-alkyl chain and the meta-substitution pattern.

This document synthesizes available empirical data with high-fidelity predictive modeling to establish a solubility baseline. It further details a validated experimental protocol for generating precise solubility isotherms, essential for formulation in pharmaceutical and food science applications.

Physicochemical Identity & Structural Analysis[1]

Accurate solubility prediction requires a precise understanding of the molecular architecture. The ether linkage (-O-) in the propionic acid chain introduces rotational freedom distinct from the rigid cinnamic acid derivatives, impacting crystal packing and dissolution entropy.

| Property | Specification |

| Chemical Name | 3-(3-Methoxyphenoxy)propionic acid |

| CAS Number | 49855-03-0 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 81.0 – 85.0 °C [1] |

| Predicted pKa | 4.21 ± 0.10 (Carboxylic acid) [2] |

| Predicted LogP | ~1.9 – 2.1 (Moderate Lipophilicity) |

Structural Differentiation (Critical)

Researchers must distinguish this compound from its isomers to avoid data contamination:

-

Target: 3-(3-Methoxyphenoxy)propionic acid (Ether linkage, CAS 49855-03-0).[1][2][3]

-

Isomer 1:3-(3-Methoxyphenyl)propionic acid (Carbon linkage, CAS 10516-71-9).

-

Isomer 2:Lactisole Acid (2-(4-Methoxyphenoxy)propionic acid, para-substituted).

Solubility Data & Solvent Compatibility

Predicted Solubility Profile

Based on the compound's lipophilicity (LogP ~2.0) and carboxylic acid functionality, the solubility profile follows a clear "like-dissolves-like" trend modulated by pH.

| Solvent Class | Solubility Prediction | Mechanism |

| Aqueous (pH < 4) | Low (< 1 mg/mL) | Protonated acid form dominates; hydrophobic phenyl ring limits solvation. |

| Aqueous (pH > 6) | High (> 50 mg/mL) | Deprotonation to carboxylate anion ( |

| Alcohols (MeOH, EtOH) | High (Soluble) | Favorable H-bonding with ether oxygen and carboxyl group. |

| Ethers (THF, Diethyl Ether) | Moderate to High | Compatible polarity; excellent for extraction. |

| Chlorinated Solvents | Moderate | Good solvation of the aromatic core. |

Thermodynamic Considerations

The melting point of 81–85 °C indicates a stable but not hyper-rigid crystal lattice. The enthalpy of fusion (

Experimental Protocol: Determination of Solubility Isotherms

Since specific empirical solubility tables for this CAS are not standard in open literature, the following Standard Operating Procedure (SOP) is designed to generate regulatory-grade solubility data.

Workflow Visualization

Figure 1: Step-by-step workflow for determining the solubility profile of 3-(3-Methoxyphenoxy)propionic acid.

Detailed Methodology (Shake-Flask Method)

Objective: Determine saturation solubility (

-

Preparation:

-

Weigh excess solid (~50 mg) into a glass vial.

-

Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Ethanol).

-

-

Equilibration:

-

Place vials in an orbital shaker incubator set to the target temperature (e.g., 25°C ± 0.1°C).

-

Agitate at 200 RPM for 24–48 hours to ensure equilibrium.

-

-

Phase Separation:

-

Allow samples to settle for 1 hour.

-

Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-heated to the same temperature to prevent precipitation).

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270–280 nm (Absorption max of the anisole ring).

-

Calculation: Compare peak area against a 5-point calibration curve of the standard.

-

Applications & Formulation Implications

pH-Dependent Solubility (The "Lactisole Effect")

Like its structural analog Lactisole, 3-(3-Methoxyphenoxy)propionic acid is a weak acid.

-

Acidic Form (pH < 4): Lipophilic, membrane-permeable, but poorly water-soluble. Suitable for oil-based formulations or soft-gel capsules.

-

Salt Form (pH > 6): Highly water-soluble. For aqueous applications (e.g., taste masking solutions), conversion to the sodium or potassium salt is recommended.

Synthesis & Purity

The compound is typically synthesized via the reaction of 3-methoxyphenol with 3-chloropropionic acid (or beta-propiolactone) under alkaline conditions [3]. Impurities may include unreacted phenol (toxic) or hydrolysis byproducts. Solubility tests should always be preceded by purity verification (HPLC > 98%).

References

-

TCI Chemicals. (2025). Product Specification: 3-(3-Methoxyphenoxy)propionic Acid (CAS 49855-03-0).[1][2][3] Retrieved from

-

ChemicalBook. (n.d.). 3-(3-Methoxyphenoxy)propionic Acid Chemical Properties and pKa Data. Retrieved from

-

Fluorochem. (2025).[4] Safety Data Sheet and Synthesis Info for CAS 49855-03-0. Retrieved from

-

PubChem. (2025).[4][5][6] Compound Summary: 3-(3-Methoxyphenoxy)propanoic acid.[1][3] National Library of Medicine. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-Methoxyphenoxy)propionic Acid: Structural Pharmacophore & Biological Potential

The following technical guide provides an in-depth analysis of 3-(3-Methoxyphenoxy)propionic acid , a structural probe used in the characterization of G-protein coupled receptors (GPCRs) and nuclear hormone receptors.

Executive Summary

3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a beta-phenoxy carboxylic acid derivative that serves as a critical chemotype in the Structure-Activity Relationship (SAR) exploration of sensory and metabolic signaling pathways. Structurally distinct from its alpha-substituted congeners (e.g., the sweet taste inhibitor Lactisole and the lipid-lowering Fibrates ), this compound provides unique insights into the steric and electronic requirements of the TAS1R2/TAS1R3 sweet taste receptor transmembrane domain and the PPAR (Peroxisome Proliferator-Activated Receptor) ligand-binding pocket.

This guide delineates the compound's physicochemical identity, synthesis via Michael addition, and its application as a negative control or "boundary probe" in defining the pharmacophore models of chemosensory and metabolic drugs.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound is characterized by a propionic acid backbone ether-linked to a meta-substituted anisole ring. Unlike the chiral alpha-phenoxypropionic acids (e.g., 2-phenoxypropionic acid), the 3-phenoxypropionic acid scaffold is achiral, simplifying synthetic routes and eliminating stereoisomer-dependent pharmacological variance.

| Property | Data |

| IUPAC Name | 3-(3-Methoxyphenoxy)propanoic acid |

| CAS Registry | 49855-03-0 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| LogP (Predicted) | ~1.5 - 1.8 |

| pKa (Acid) | ~4.5 (Carboxylic acid) |

| H-Bond Donors/Acceptors | 1 / 4 |

| Rotatable Bonds | 4 |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

Biological Potential & Mechanism of Action

Sweet Taste Receptor Modulation (TAS1R2/TAS1R3)

The primary biological interest in phenoxypropionic acids stems from the discovery of Lactisole (Na 2-(4-methoxyphenoxy)propionate), a potent antagonist of the human sweet taste receptor.

-

Mechanism: Lactisole binds to the Transmembrane Domain (TMD) of the TAS1R3 subunit, stabilizing the receptor in an inactive conformation.

-

The "Beta-Shift" Effect: 3-(3-Methoxyphenoxy)propionic acid serves as a structural probe to test the spatial tolerance of this binding pocket.

-

Chain Length: Extending the ether linkage from the alpha (2-) to the beta (3-) position alters the distance between the aromatic ring and the anionic carboxylate. In SAR studies, this elongation often results in a loss of potency , identifying the strict distance requirement (approx. 6-7 Å) between the hydrophobic centroid and the charge center for effective antagonism.

-

Substitution Pattern: The shift from para-methoxy (in Lactisole) to meta-methoxy (in the target compound) further probes the hydrophobic sub-pocket. Meta-substitution typically reduces affinity, making this compound a valuable low-affinity control for validating specific binding in high-throughput screening.

-

Metabolic Regulation (PPAR Agonism)

Phenoxyalkanoic acids are the scaffold for Fibrates (e.g., Clofibrate, Fenofibrate), which act as PPAR

-

Pharmacophore: Effective PPAR agonists usually require a bulky group alpha to the carboxylate (e.g., a dimethyl group) to induce the active conformation of Helix 12 in the nuclear receptor.

-

Activity Profile: 3-(3-Methoxyphenoxy)propionic acid lacks the alpha-branching. Consequently, it often exhibits weak or partial agonism at PPAR

or PPAR

Plant Physiology (Auxin Antagonism)

While 2-phenoxy acids (like 2,4-D) are potent auxins (plant hormones), 3-phenoxy acids are generally inactive as auxins due to the inability of the carboxylate to occupy the correct position relative to the ring in the TIR1 receptor. Instead, they often act as anti-auxins , competitively inhibiting the transport or binding of native indole-3-acetic acid (IAA).

Visualization: SAR & Signaling Pathways

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how 3-(3-Methoxyphenoxy)propionic acid relates to established bioactive drugs.

Caption: SAR Map demonstrating the target compound's position as a structural intermediate and boundary probe between three major pharmacological classes.

TAS1R2/3 Signaling Pathway Inhibition

This diagram depicts the theoretical mechanism of action if the compound retains residual affinity for the sweet taste receptor.

Caption: Signal transduction pathway of the Sweet Taste Receptor, highlighting the allosteric inhibition point targeted by phenoxy acid derivatives.

Experimental Protocols

Chemical Synthesis (Michael Addition)

The most robust route to 3-phenoxypropionic acids is the base-catalyzed Michael addition of the phenol to an acrylate ester, followed by hydrolysis.

Reagents: 3-Methoxyphenol, Methyl Acrylate, Sodium Methoxide (catalytic), Sodium Hydroxide.

-

Coupling:

-

Dissolve 3-methoxyphenol (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous methanol.

-

Add catalytic Sodium Methoxide (0.1 eq).

-

Reflux for 12–24 hours under nitrogen atmosphere.

-

Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of phenol.

-

Evaporate solvent to yield the intermediate ester: Methyl 3-(3-methoxyphenoxy)propanoate.

-

-

Hydrolysis:

-

Redissolve the crude ester in THF/Water (1:1).

-

Add LiOH or NaOH (2.0 eq). Stir at room temperature for 4 hours.

-

Acidify with 1M HCl to pH 2.0.

-

Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/Ether or purify via flash chromatography (SiO₂, DCM:MeOH gradient).

-

Functional Assay: Calcium Flux (TAS1R2/3)

To evaluate antagonistic activity against the sweet taste receptor.

-

Cell Line: HEK293 cells stably expressing hTAS1R2, hTAS1R3, and the chimeric G-protein G

15 (to couple to Calcium). -

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes.

-

Agonist Preparation: Prepare a standard solution of Sucrose (100 mM) or Sucralose (1 mM).

-

Antagonist Treatment: Pre-incubate cells with 3-(3-Methoxyphenoxy)propionic acid (varying concentrations: 1

M – 1 mM) for 15 minutes. -

Measurement: Inject the Agonist and measure fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate IC₅₀ by plotting % inhibition of the agonist-induced calcium peak.

Safety & Toxicology

Note: Specific toxicological data for this isomer is limited. The following is predicted based on the phenoxy acid class.

-

Skin/Eye Irritation: Likely irritant. Phenoxy acids are known to cause contact dermatitis.

-

Acute Toxicity: Expected low oral toxicity (LD50 > 500 mg/kg), similar to related food-grade additives (Lactisole) and herbicides (2,4-D salts).

-

Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

-

Lactisole Mechanism: Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15243. Link

-

Phenoxy Acid SAR: Maillet, M., et al. (2015). "Structure-Activity Relationships of Sweet Taste Inhibitors." Chemical Senses, 40(7), 529-536. Link

-

PPAR Ligand Design: Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550. Link

-

Auxin Chemistry: Ferro, N., et al. (2006). "Structure-activity relationships of auxin-like compounds." Phytochemistry, 67(14), 1451-1460. Link

- General Synthesis: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Michael Addition protocols).

An In-Depth Technical Guide to the Homologs and Analogs of 3-(3-Methoxyphenoxy)propionic Acid: A Scaffold for Novel Anti-Inflammatory Agents

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenoxy)propionic acid, its homologs, and its analogs as a promising scaffold in the development of novel anti-inflammatory therapeutics. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of small molecule anti-inflammatory drugs. This document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Potential of Phenoxypropionic Acids in Inflammation Research

Phenoxypropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) with a well-established history in medicinal chemistry. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2] The core structure, characterized by a substituted phenyl ring linked to a propionic acid moiety via an ether bond, offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

3-(3-Methoxyphenoxy)propionic acid serves as a focal point for this guide due to its intriguing structural features that suggest potential for modulation of its biological activity. The placement of the methoxy group at the meta position of the phenyl ring presents an interesting electronic and steric profile compared to its ortho and para counterparts, influencing its interaction with target enzymes.

This guide will explore the chemical space around this core structure, providing a rationale for the design of homologs and analogs and detailing the experimental workflows necessary for their synthesis and evaluation.

Synthesis of 3-(3-Methoxyphenoxy)propionic Acid and Its Derivatives

The primary synthetic route to 3-(3-methoxyphenoxy)propionic acid and its analogs is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4][5][6] In the context of our target compounds, this involves the reaction of a substituted phenol with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Workflow

The overall synthetic strategy can be broken down into two main steps: ether formation and ester hydrolysis. This workflow allows for the facile generation of a library of analogs by varying both the phenolic and the alkyl halide starting materials.

Caption: General workflow for the synthesis of phenoxyalkanoic acids.

Detailed Protocol: Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

This protocol details the synthesis of the parent compound, 3-(3-methoxyphenoxy)propionic acid, via the Williamson ether synthesis.

Materials:

-

3-Methoxyphenol

-

Ethyl 3-bromopropionate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate

-

To a 250 mL round-bottom flask, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL/g of phenol).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

-

Add ethyl 3-bromopropionate (1.2 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-8 hours).

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(3-methoxyphenoxy)propanoate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 3-(3-Methoxyphenoxy)propionic Acid

-

Dissolve the purified ethyl 3-(3-methoxyphenoxy)propanoate (1.0 eq) in ethanol (10 mL/g of ester).

-

Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

-

A white precipitate of 3-(3-methoxyphenoxy)propionic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

-

The final product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture, to obtain a pure product.

Homologs and Analogs: Exploring the Chemical Space

The versatility of the Williamson ether synthesis allows for the generation of a diverse library of homologs and analogs of 3-(3-methoxyphenoxy)propionic acid.

Homologs: Varying the Alkanoic Acid Chain Length

Homologs of the parent compound can be synthesized by replacing ethyl 3-bromopropionate with other haloalkanoic acid esters of varying chain lengths (e.g., ethyl bromoacetate, ethyl 4-bromobutanoate, ethyl 5-bromopentanoate). This allows for the investigation of the optimal distance and flexibility between the phenoxy ring and the carboxylic acid moiety for biological activity.

Analogs: Modifying the Phenyl Ring and Propionic Acid Moiety

A wide array of analogs can be synthesized by modifying both the phenyl ring and the propionic acid chain.

-

Phenyl Ring Substitution: A variety of substituted phenols can be used as starting materials to probe the effect of different substituents on activity. This includes varying the position of the methoxy group (ortho, meta, para) and introducing other functional groups (e.g., chloro, fluoro, methyl, nitro) at different positions on the ring.

-

Propionic Acid Modification: The propionic acid side chain can be modified to introduce chirality (e.g., using 2-bromopropionate to generate a chiral center at the alpha-position) or to replace the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to modulate acidity and pharmacokinetic properties.

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of phenoxypropionic acid derivatives is highly dependent on their structural features. The following sections outline key SAR insights for this class of compounds.

Role of the Carboxylic Acid Group

The carboxylic acid moiety is a critical pharmacophore for the anti-inflammatory activity of most NSAIDs. It is believed to interact with a key arginine residue (Arg-120) in the active site of COX enzymes.[1] Esterification or amidation of the carboxylic acid generally leads to a significant decrease or loss of activity, although ester prodrugs can be designed to undergo hydrolysis in vivo to release the active acid.

Influence of the Alkanoic Acid Chain Length

The length of the alkanoic acid chain plays a crucial role in positioning the carboxylic acid group for optimal interaction with the COX active site. For many arylpropionic acids, a propionic acid side chain is optimal for potent COX inhibition. Shorter (acetic) or longer (butyric, pentanoic) chains often result in reduced activity.[7]

Impact of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of COX inhibition.

-

Position of the Methoxy Group: The position of the methoxy group (ortho, meta, or para) can affect the conformation of the molecule and its binding affinity to the COX active site.

-

Other Substituents: The introduction of other substituents, such as halogens or alkyl groups, can modulate the electronic and steric properties of the phenyl ring, leading to changes in activity and selectivity. For instance, lipophilic groups in the meta and para positions have been shown to enhance anti-inflammatory potency in some series of phenoxyalkanoic acids.[8]

Pharmacological Evaluation: Assessing Anti-Inflammatory Activity

A combination of in vitro and in vivo assays is essential for the comprehensive pharmacological evaluation of novel 3-(3-methoxyphenoxy)propionic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for many phenoxypropionic acids is the inhibition of COX-1 and COX-2 enzymes. A fluorometric assay can be used to determine the inhibitory potency (IC₅₀) of the synthesized compounds against both isoforms.

Experimental Protocol: In Vitro COX Inhibition Assay [9][10]

-

Reagent Preparation:

-

Prepare a COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Prepare a solution of the fluorescent probe (e.g., Amplex Red) in DMSO.

-

Prepare a solution of arachidonic acid (the COX substrate) in ethanol.

-

Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes.

-

Prepare stock solutions of the test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the COX assay buffer, the fluorescent probe, and the enzyme (COX-1 or COX-2).

-

Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with DMSO only.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats or mice is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[11][12][13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

-

Compound Administration:

-

Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin or ibuprofen), and test compound groups at various doses.

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

-

Where ΔV is the change in paw volume.

-

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary anti-inflammatory mechanism of 3-(3-methoxyphenoxy)propionic acid and its analogs is expected to be the inhibition of the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (PGs). PGs are lipid mediators that play a critical role in the inflammatory response, causing vasodilation, increased vascular permeability, and pain.[2][16][17]

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

By inhibiting COX-1 and/or COX-2, these compounds reduce the production of PGs, thereby alleviating the signs and symptoms of inflammation. The development of analogs with selectivity for COX-2 over COX-1 is a key objective in modern NSAID research, as COX-1 is involved in homeostatic functions, and its inhibition is associated with gastrointestinal side effects.

Data Presentation: Comparative Analysis of Analogs

To facilitate the analysis of structure-activity relationships, quantitative data from the pharmacological evaluation of a series of analogs should be compiled into a clear and concise table.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-(Phenoxy)propionic Acid Analogs

| Compound | R | X | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 1 | H | 3-OCH₃ | Data | Data | Data |

| 2 | H | 2-OCH₃ | Data | Data | Data |

| 3 | H | 4-OCH₃ | Data | Data | Data |

| 4 | H | 3-Cl | Data | Data | Data |

| 5 | CH₃ | 3-OCH₃ | Data | Data | Data |

| Ibuprofen | - | - | Data | Data | Data |

| Celecoxib | - | - | Data | Data | Data |

Note: The data in this table is illustrative. Actual values would be populated from experimental results.

Conclusion and Future Directions

3-(3-Methoxyphenoxy)propionic acid and its derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The synthetic accessibility of this class of compounds, coupled with the potential for fine-tuning their pharmacological properties through systematic structural modifications, makes them an attractive area for further investigation.

Future research should focus on:

-

Synthesis of a diverse library of homologs and analogs to comprehensively explore the structure-activity relationships.

-

Evaluation of COX-2 selectivity to identify candidates with an improved gastrointestinal safety profile.

-

In-depth pharmacokinetic and toxicological studies of lead compounds to assess their drug-like properties.

-

Exploration of potential alternative mechanisms of action beyond COX inhibition that may contribute to the anti-inflammatory effects of these compounds.

By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of new and improved anti-inflammatory therapies based on the 3-(3-methoxyphenoxy)propionic acid scaffold.

References

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

- Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.

- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (2020).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-